2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole
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Description
The compound “2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and an oxadiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Antimicrobial and Anticancer Agents
Oxadiazole analogues, including 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole, have been explored for their potential as antimicrobial and anticancer agents. Studies have shown that certain compounds within this class exhibit significant antiproliferative activity against various human cancer cell lines and possess antimicrobial properties (Ahsan & Shastri, 2015).
Synthesis and Biological Activity
The synthesis of compounds containing the oxadiazole ring, like this compound, has been a subject of interest due to their biological activities. Some derivatives have shown plant growth-stimulating effects, indicative of their potential agricultural applications (Pivazyan et al., 2019).
Antimycobacterial Activity
Research has also been conducted on the antimycobacterial properties of oxadiazole derivatives. These compounds, including structures similar to this compound, have demonstrated effectiveness against various Mycobacterium tuberculosis strains, including drug-resistant strains (Navarrete-Vázquez et al., 2007).
Insecticidal Activity
Some synthesized oxadiazole derivatives have been investigated for their insecticidal activity. These studies have revealed promising results against pests like the cotton leafworm, suggesting potential applications in pest management (Elbarbary et al., 2021).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Their ability to form protective layers on metal surfaces makes them interesting candidates for industrial applications (Ammal et al., 2018).
Antifungal Screening
The antifungal activity of oxadiazole derivatives has also been a focus of research. Some compounds within this class have shown efficacy against fungi like Candida albicans, offering potential applications in antifungal treatments (Mhaske et al., 2016).
Properties
IUPAC Name |
2-methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXQYIORYQVKFE-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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